Trimethylamine oxide

Description

Properties

IUPAC Name |

N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPYRKYUKCHHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

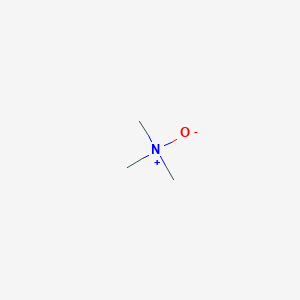

Canonical SMILES |

C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049678 | |

| Record name | N,N-Dimethyl-methanamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |

| Record name | Trimethylamine-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Trimethylamine oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

454 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Trimethylamine oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1184-78-7 | |

| Record name | Trimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyloxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-methanamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylamine, N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 99 °C | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Trimethylamine N-oxide in Marine Osmolyte Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Marine organisms inhabit environments characterized by extreme hydrostatic pressure and fluctuating salinity, conditions that pose significant threats to the structural and functional integrity of biomolecules. To counteract these stresses, many marine species have evolved sophisticated osmolyte systems. Among the key players in these systems is Trimethylamine N-oxide (TMAO), a small organic molecule with profound effects on macromolecular stability. This guide provides a comprehensive technical overview of the multifaceted role of TMAO, delving into its mechanisms of action as a protein stabilizer, a counteracting agent to the denaturing effects of urea, and a piezolyte that mitigates the impacts of high pressure. We will explore the intricate interplay between TMAO, water structure, and biomolecular surfaces, supported by experimental evidence and molecular dynamics simulations. Furthermore, this guide will present detailed methodologies for studying the effects of TMAO, offering researchers a robust framework for investigating this critical osmolyte in various contexts, from marine biology to drug formulation and development.

The Osmotic Challenge in Marine Environments

Life in marine ecosystems is a constant battle against osmotic stress. The high salt concentration of seawater creates a hypertonic environment, driving water out of cells and threatening dehydration. Conversely, in brackish or freshwater-influenced zones, the hypotonic environment can lead to excessive water influx and cell lysis. To survive, marine organisms must maintain osmotic balance with their surroundings. While inorganic ions play a role, many species accumulate high concentrations of small, water-soluble organic molecules known as osmolytes. These compounds can be accumulated to high intracellular concentrations without significantly perturbing cellular functions, a property termed "compatibility."

Beyond simple osmotic regulation, osmolytes in marine animals serve a crucial protective function. The extreme hydrostatic pressure of the deep sea and the high concentrations of metabolic byproducts like urea in some species (e.g., elasmobranchs) are potent denaturants of proteins and other macromolecules.[1][2] This is where the unique properties of osmolytes like TMAO become paramount.

Trimethylamine N-oxide (TMAO): A Multifunctional Protectant

TMAO is a quaternary amine oxide that is widely distributed among marine animals, including fish, crustaceans, and mollusks.[3][4][5] Its accumulation is not merely for osmotic balance; it is a strategic adaptation to counteract a variety of environmental and physiological stressors.

The Counteracting Osmolyte Hypothesis: TMAO vs. Urea

Many marine elasmobranchs (sharks, skates, and rays) and the coelacanth maintain their body fluids iso-osmotic or slightly hyper-osmotic to seawater by accumulating high concentrations of urea.[1][2] While an effective osmolyte, urea is a potent protein denaturant, capable of disrupting the hydrogen bond network of water and directly interacting with the peptide backbone, leading to protein unfolding.[1][6]

To counteract this, these animals simultaneously accumulate TMAO, typically at a remarkably consistent ratio of approximately 2:1 (urea:TMAO).[1][7] This "counteracting osmolyte" system is a classic example of biochemical adaptation. TMAO effectively neutralizes the destabilizing effects of urea on protein structure and function.[8][9][10] The mechanism of this counteraction is multifaceted and has been a subject of intense research. While early theories focused on direct interactions between urea and TMAO, more recent evidence points towards a more complex interplay involving preferential hydration and exclusion from the protein surface.[7][9][11] Molecular dynamics simulations suggest that TMAO can inhibit the preferential interaction of urea with proteins.[9]

Logical Relationship: The Urea-TMAO Counteracting System

Caption: The antagonistic relationship between urea and TMAO on protein stability.

TMAO as a Piezolyte: Counteracting Hydrostatic Pressure

The deep sea presents an extreme environment where hydrostatic pressure increases by approximately 1 MPa for every 100 meters of depth. This immense pressure perturbs the structure and function of proteins by favoring a decrease in volume, which can lead to the infiltration of water molecules into the protein core and subsequent denaturation.[1]

Many deep-sea organisms exhibit a striking correlation: the concentration of TMAO in their tissues increases linearly with their habitat depth.[1][12][13] This has led to the characterization of TMAO as a "piezolyte," a pressure-counteracting solute.[1][14] TMAO helps to stabilize proteins against the disruptive effects of high pressure, allowing enzymes and structural proteins to function correctly in the deep-sea environment.[12][15] The proposed mechanism involves TMAO's ability to enhance the structure of water, making it more difficult for water molecules to penetrate the protein interior.[1]

The Mechanism of Protein Stabilization: A Deeper Dive

The protein-stabilizing effect of TMAO is not fully understood, with several proposed mechanisms that are likely not mutually exclusive.

-

Preferential Exclusion and Hydration: The prevailing theory suggests that TMAO is preferentially excluded from the immediate vicinity of the protein surface.[11] This unfavorable interaction with the protein backbone effectively raises the free energy of the unfolded state more than the folded state, thus shifting the equilibrium towards the more compact, native conformation.[8] This exclusion leads to the preferential hydration of the protein, essentially "pushing" it to fold and minimize its surface area.

-

Effects on Water Structure: TMAO is known to be a "kosmotrope" or "water-structure maker."[16] It forms strong hydrogen bonds with surrounding water molecules, creating a more ordered and tightly bound hydration shell.[16][17][18] This enhanced water structure is less favorable for solvating the exposed nonpolar and polar groups of an unfolded polypeptide chain, thereby promoting the folded state.[8] Some studies suggest that TMAO can form long-lived complexes with water molecules.[16][19]

-

Direct Interactions and Surfactant-like Properties: While the preferential exclusion model is widely accepted, some studies indicate that TMAO can have direct, albeit weak, interactions with certain amino acid side chains.[20][21][22] It has been proposed that TMAO can act as a surfactant for the heterogeneous surfaces of folded proteins, stabilizing them through these interactions.[22]

-

Nanocrowder and Entropic Stabilization: An alternative perspective is that TMAO acts as a "nano-crowder."[23][24] By occupying volume in the solution, TMAO entropically destabilizes the more extended unfolded state, favoring the more compact folded state through an excluded volume effect.[23][24]

Experimental Methodologies for Studying TMAO's Effects

Investigating the role of TMAO requires a combination of biophysical, biochemical, and computational techniques.

Quantifying TMAO in Biological Samples

Accurate quantification of TMAO in tissues and fluids is a prerequisite for understanding its physiological role.

Protocol: Quantification of TMAO by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for TMAO quantification.[25][26]

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

For liquid samples (e.g., plasma, hemolymph), proceed directly to protein precipitation.

-

Add a known amount of an internal standard (e.g., d9-TMAO) to each sample.

-

Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile.

-

Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar TMAO molecule.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for TMAO and the internal standard.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of TMAO.

-

Calculate the TMAO concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Assessing Protein Stability in the Presence of TMAO

Several techniques can be employed to measure the effect of TMAO on protein stability.

Protocol: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This method measures the change in a protein's secondary structure as a function of temperature.[27][28]

-

Sample Preparation:

-

Prepare protein solutions in a suitable buffer at a known concentration.

-

Prepare a series of solutions containing the protein and varying concentrations of TMAO.

-

Ensure the pH of all solutions is carefully controlled, as the stabilizing effect of TMAO can be pH-dependent.[27]

-

-

CD Measurement:

-

Use a CD spectropolarimeter equipped with a temperature controller.

-

Monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).

-

Increase the temperature at a constant rate (e.g., 1°C/minute) and record the CD signal at regular intervals.

-

-

Data Analysis:

-

Plot the CD signal as a function of temperature to obtain a thermal denaturation curve.

-

Fit the data to a two-state unfolding model to determine the melting temperature (Tm), the midpoint of the unfolding transition.

-

An increase in Tm in the presence of TMAO indicates protein stabilization.

-

Protocol: Chemical Denaturation Monitored by Fluorescence Spectroscopy

This technique measures the change in the local environment of tryptophan or tyrosine residues upon protein unfolding.[29][30]

-

Sample Preparation:

-

Prepare a stock solution of the protein in buffer.

-

Prepare a series of solutions containing a fixed concentration of protein and varying concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).

-

Repeat the above step in the presence of a fixed concentration of TMAO.

-

-

Fluorescence Measurement:

-

Use a fluorometer to measure the intrinsic tryptophan fluorescence of the protein.

-

Excite the sample at approximately 295 nm and record the emission spectrum (typically from 310 to 400 nm).

-

The emission maximum will shift to longer wavelengths (a red shift) as the tryptophan residues become more exposed to the aqueous solvent upon unfolding.

-

-

Data Analysis:

-

Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength as a function of denaturant concentration.

-

Fit the data to a sigmoidal curve to determine the midpoint of the denaturation transition (Cm).

-

An increase in Cm in the presence of TMAO indicates that a higher concentration of denaturant is required to unfold the protein, signifying stabilization.

-

From these data, the free energy of unfolding (ΔG°) can be calculated.[29][30]

-

Experimental Workflow: Assessing TMAO's Effect on Protein Stability

Caption: A generalized workflow for determining the stabilizing effect of TMAO on a protein.

Quantitative Data Summary

The stabilizing effect of TMAO can be quantified by its impact on the thermodynamic parameters of protein unfolding.

| Protein | Method | Condition | ΔTm (°C) per M TMAO | Reference |

| Lysozyme | Thermal Denaturation (DSC) | pH 6.0 | ~4.5 | [27] |

| Ribonuclease A | Thermal Denaturation (DSC) | pH 6.0 | ~3.8 | [27] |

| Barnase | Urea Denaturation (CD) | 25°C | N/A (ΔΔG° effect) | [29] |

| Notch Ankyrin Domain | Urea Denaturation (CD) | 25°C | N/A (ΔΔG° effect) | [29] |

Note: ΔTm values are estimated from published data. For chemical denaturation, the effect is typically reported as a change in the free energy of unfolding (m-value).

Implications for Drug Development and Biotechnology

The potent protein-stabilizing properties of TMAO have not gone unnoticed in the fields of biotechnology and drug development.

-

Biopharmaceutical Formulations: TMAO and other osmolytes are explored as excipients to enhance the stability and shelf-life of protein-based therapeutics, such as monoclonal antibodies and enzymes. By preventing aggregation and maintaining the native conformation, TMAO can improve the efficacy and safety of these drugs.

-

Correcting Protein Misfolding: In the context of protein misfolding diseases (e.g., cystic fibrosis, Alzheimer's disease), TMAO has been investigated as a "chemical chaperone" to help rescue the function of misfolded proteins.[31] While its in vivo application is complex, it serves as a valuable tool for in vitro studies of protein folding and misfolding.

-

Enzyme Technology: The ability of TMAO to stabilize enzymes against thermal and chemical denaturation is of interest for industrial applications where enzymes are used under harsh conditions.

Conclusion and Future Directions

Trimethylamine N-oxide is a remarkable example of molecular adaptation, playing a central role in the survival of marine organisms in challenging environments. Its ability to counteract the deleterious effects of urea and high hydrostatic pressure underscores its importance as a versatile cytoprotectant. The mechanisms underlying its protein-stabilizing effects are complex, involving a delicate balance of preferential exclusion, modulation of water structure, and potentially direct interactions with the protein surface.

Future research will likely focus on:

-

Developing more accurate force fields for molecular dynamics simulations to better model the interactions within the protein-TMAO-urea-water system.

-

Investigating the role of TMAO in the context of macromolecular crowding, which better mimics the intracellular environment.[32]

-

Exploring the potential of TMAO and its analogues in the development of novel therapeutic strategies for protein misfolding diseases and in the formulation of next-generation biopharmaceuticals.

By continuing to unravel the intricacies of TMAO's function, we can gain deeper insights into the fundamental principles of protein stability and develop new tools for manipulating these principles in biomedical and biotechnological applications.

References

-

The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. Scientific Reports. [Link]

-

The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. figshare. [Link]

-

Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PNAS. [Link]

-

The Molecular Mechanism of Stabilization of Proteins by TMAO and Its Ability to Counteract the Effects of Urea. Journal of the American Chemical Society. [Link]

-

Update on trimethylamine N-oxide (TMAO) as a piezolyte and cryoprotectant: its role in a depth limit for marine fishes and loss from hadal fish during capture. figshare. [Link]

-

Entropic Stabilization of Proteins by TMAO. PMC. [Link]

-

TMAO: Protecting proteins from feeling the heat. PMC. [Link]

-

Influence of TMAO and urea on the structure of water studied by inelastic X-ray scattering. AIP Publishing. [Link]

-

Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). Science Advances. [Link]

-

Measuring the stability of partly folded proteins using TMAO. PMC. [Link]

-

Effects of osmolytes on protein-solvent interactions in crowded environment: Analyzing the effect of TMAO on proteins in crowded solutions. PubMed. [Link]

-

Counteraction of Urea by Trimethylamine N-Oxide Is Due to Direct Interaction. ResearchGate. [Link]

-

Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health. MDPI. [Link]

-

Oxidation of trimethylamine to trimethylamine N-oxide facilitates high hydrostatic pressure tolerance in a generalist bacterial lineage. PMC. [Link]

-

Urea counteracts trimethylamine N-oxide (TMAO) compaction of lipid membranes by modifying van der Waals interactions. PubMed. [Link]

-

Molecular properties affecting the hydration of acid–base clusters. RSC Publishing. [Link]

-

TMAO Counteracts Urea Denaturation by Inhibiting Protein-Urea Preferential Interaction. ResearchGate. [Link]

-

Dynamical Model for the Counteracting Effects of Trimethylamine N-Oxide on Urea in Aqueous Solutions under Pressure. NIH. [Link]

-

TMAO influence on the backbone of proteins: an oligoglycine model. PMC. [Link]

-

TrimethylamineN-Oxide (TMAO): a Unique Counteracting Osmolyte? PPExMed. [Link]

-

Trimethylamine oxide accumulation in marine animals: relationship to acylglycerol storage. Journal of Experimental Biology. [Link]

-

Trimethylamine N-oxide metabolism by abundant marine heterotrophic bacteria. PMC. [Link]

-

TMAO perturbs intermolecular vibrational motions of water revealed by low-frequency modes. RSC Publishing. [Link]

-

Trimethylamine N-Oxide (TMAO) and Trimethylamine (TMA) Determinations of Two Hadal Amphipods. MDPI. [Link]

-

This compound, betaine and other osmolytes in deep-sea animals: Depth trends and effects on enzymes under hydrostatic pressure. ResearchGate. [Link]

-

This compound accumulation in marine animals: relationship to acylglycerol storage. PubMed. [Link]

-

Trimethylamine N-oxide metabolism by abundant marine heterotrophic bacteria. PubMed. [Link]

-

Measuring the stability of partly folded proteins using TMAO. PubMed. [Link]

-

Chemiluminescent Quantification of this compound in Seafoods. ResearchGate. [Link]

-

Molecular Mechanism for the Preferential Exclusion of TMAO from protein surfaces. PMC. [Link]

-

High Contents of this compound Correlating With Depth in Deep-Sea Teleost Fishes, Skates, and Decapod Crustaceans. ResearchGate. [Link]

-

Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains. PMC. [Link]

-

Mechanism of Osmolyte Stabilization–Destabilization of Proteins: Experimental Evidence. ACS Publications. [Link]

-

Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide. PubMed. [Link]

-

Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Avicenna Journal of Medical Biotechnology. [Link]

-

Osmolyte-Induced Protein Stability Changes Explained by Graph Theory. arXiv.org. [Link]

-

Effects of Trimethylamine N-oxide (TMAO) and Crowding Agents on the Stability of RNA Hairpins. PubMed. [Link]

-

Osmolyte Effects On Protein Stability And Solubility: A Comprehensive Short Review. IJCRT.org. [Link]

-

This graph shows the composition of the osmolyte pool at low and high... ResearchGate. [Link]

-

Circulating trimethylamine N-oxide levels following fish or seafood consumption. PMC. [Link]

-

Representative thermal denaturation profiles of lysozyme in the... ResearchGate. [Link]

-

Effects of trimethylamine N-oxide (TMAO) and crowding agents on the stability of RNA hairpins. The University of Texas at Austin. [Link]

-

Quantification of Trimethylamine-N-Oxide and Trimethylamine in Fish Oils for Human Consumption. MDPI. [Link]

-

Fluorescent assay for quantitative analysis of trimethylamine N-oxide. RSC Publishing. [Link]

-

Osmolyte-Induced Protein Stability Changes Explained by Graph Theory. ResearchGate. [Link]

Sources

- 1. Item - Update on trimethylamine N-oxide (TMAO) as a piezolyte and cryoprotectant: its role in a depth limit for marine fishes and loss from hadal fish during capture - figshare - Figshare [figshare.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Trimethylamine N-oxide metabolism by abundant marine heterotrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound accumulation in marine animals: relationship to acylglycerol storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimethylamine N-oxide metabolism by abundant marine heterotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea counteracts trimethylamine N-oxide (TMAO) compaction of lipid membranes by modifying van der Waals interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Dynamical Model for the Counteracting Effects of Trimethylamine N-Oxide on Urea in Aqueous Solutions under Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism for the Preferential Exclusion of TMAO from protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oxidation of trimethylamine to trimethylamine N-oxide facilitates high hydrostatic pressure tolerance in a generalist bacterial lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Influence of TMAO and urea on the structure of water studied by inelastic X-ray scattering - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01922F [pubs.rsc.org]

- 17. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular properties affecting the hydration of acid–base clusters - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01704G [pubs.rsc.org]

- 19. TMAO perturbs intermolecular vibrational motions of water revealed by low-frequency modes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01025F [pubs.rsc.org]

- 20. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. Entropic Stabilization of Proteins by TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Circulating trimethylamine N-oxide levels following fish or seafood consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring the stability of partly folded proteins using TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Effects of osmolytes on protein-solvent interactions in crowded environment: Analyzing the effect of TMAO on proteins in crowded solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylamine N-oxide as a protein folding chaperone mechanism.

An In-Depth Technical Guide to the Protein Folding Chaperone Mechanism of Trimethylamine N-oxide (TMAO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte renowned for its potent protein-stabilizing capabilities. It plays a crucial role in protecting organisms from environmental stressors such as high hydrostatic pressure and high concentrations of denaturants like urea. For researchers in protein science and drug development, understanding the nuanced mechanisms by which TMAO acts as a chemical chaperone is paramount for its effective application. This technical guide synthesizes current experimental and computational findings to provide an in-depth exploration of TMAO's multifaceted mechanism of action. We will delve into the prevailing theories, from the indirect, solvent-mediated "osmophobic effect" to direct, surfactant-like interactions with the protein surface, and discuss how these models are not mutually exclusive but rather contribute to a comprehensive understanding of TMAO's chaperone activity. This guide will also provide detailed experimental protocols for assessing the impact of TMAO on protein stability and folding, complete with data interpretation insights and visual aids to elucidate complex concepts.

Introduction: The Challenge of Protein Misfolding and the Rise of Chemical Chaperones

The faithful folding of proteins into their unique three-dimensional structures is a cornerstone of biological function.[1] Errors in this intricate process can lead to the formation of misfolded and aggregated protein species, which are hallmarks of numerous debilitating human diseases, including neurodegenerative disorders and metabolic conditions.[1] Consequently, strategies to promote correct protein folding and maintain proteostasis are of immense therapeutic interest.

Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent aggregation.[2][3] Among these, Trimethylamine N-oxide (TMAO) has emerged as a particularly effective and widely studied agent.[1][4] Found in high concentrations in many marine organisms, TMAO counteracts the destabilizing effects of urea and pressure, enabling life to thrive in extreme environments.[5][6][7] In a laboratory and therapeutic context, TMAO is utilized to rescue misfolded proteins and enhance the stability of native conformations.[1][8]

The precise mechanism by which TMAO exerts its stabilizing influence has been a subject of considerable scientific debate.[9] This guide will dissect the leading hypotheses, providing a balanced and evidence-based perspective for the research professional.

The Dual-Faceted Mechanism of TMAO Action

The chaperone effect of TMAO is not attributed to a single, simple mechanism but rather a combination of direct and indirect interactions with the protein and the surrounding solvent. The prevailing view is that TMAO's power lies in its ability to fundamentally alter the thermodynamics of the protein-solvent system, tipping the equilibrium towards the compact, native state.

The Indirect Mechanism: The Osmophobic Effect and Solvent Structuring

The classical and most widely supported theory posits that TMAO's primary mode of action is indirect, mediated through its profound effects on the structure and properties of water.[5][10]

-

Preferential Exclusion: TMAO is preferentially excluded from the vicinity of the protein surface, particularly the polypeptide backbone.[5][11][12] This exclusion is thermodynamically unfavorable. To minimize this energetic penalty, the protein adopts a more compact conformation, thereby reducing its solvent-accessible surface area. This phenomenon, termed the "osmophobic effect," is analogous to the hydrophobic effect, where nonpolar molecules are driven together to minimize their contact with water.[12]

-

Water Structuring: TMAO is a potent "kosmotrope" or "water-structure maker." It enhances the strength and order of the hydrogen bond network in bulk water.[5][10][13] This highly structured water is a poorer solvent for the unfolded polypeptide chain, which requires the disruption of these favorable water-water interactions for solvation.[11] Consequently, the unfolded state is destabilized, which in turn stabilizes the folded, native state.[11]

-

Counteracting Denaturants: This solvent-structuring ability is central to TMAO's capacity to counteract the denaturing effects of urea.[5][6][13] Urea acts as a denaturant in part by disrupting the hydrogen bond network of water and by directly interacting with the protein backbone.[5] TMAO has been shown to interact directly with urea and to structure the water-urea mixture, effectively depleting urea from the protein's hydration shell and mitigating its denaturing effects.[6][14][15]

The following diagram illustrates the indirect mechanism of TMAO action, emphasizing the concepts of preferential exclusion and the stabilization of the native state.

Caption: Indirect mechanism of TMAO-mediated protein stabilization.

The Direct Interaction Model: TMAO as a Surfactant

While the indirect mechanism is well-established, a growing body of evidence from molecular dynamics simulations and experimental studies suggests that TMAO can also interact directly with proteins.[9][10][12][16] This model does not necessarily contradict the preferential exclusion theory but rather adds another layer of complexity to TMAO's function.

-

Amphiphilic Nature: TMAO is an amphiphilic molecule, possessing a polar N-O group capable of accepting hydrogen bonds and three nonpolar methyl groups.[11] This dual nature allows it to interact with both polar and nonpolar regions on the protein surface.

-

Surfactant-like Binding: Some studies propose that TMAO molecules can bind to the protein surface in a surfactant-like manner.[9][17] This binding can limit unfavorable contacts between water and hydrophobic patches on the protein surface and can also rigidify the protein backbone by reducing water dynamics in the solvation layer.[9][17]

-

Specific Residue Interactions: Molecular dynamics simulations have indicated that TMAO can form direct interactions with specific amino acid residues, particularly basic side chains.[18] These interactions can help to "herd" water molecules toward the protein surface, enhancing hydration and stability.[18]

The following diagram depicts the direct interaction of TMAO with a protein surface, highlighting its surfactant-like properties.

Caption: Direct, surfactant-like interaction of TMAO with a protein.

Experimental Protocols for Assessing TMAO's Chaperone Activity

A robust evaluation of TMAO's effect on a target protein requires a multi-pronged experimental approach. Below are detailed protocols for key assays.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method is used to determine the melting temperature (Tm) of a protein, which is a direct indicator of its thermal stability. An increase in Tm in the presence of TMAO signifies a stabilizing effect.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of your protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a concentrated stock solution of TMAO (e.g., 4 M) in the same buffer.

-

Prepare a working solution of SYPRO Orange dye by diluting the stock (e.g., 5000x) into the assay buffer.

-

-

Assay Setup (96-well PCR plate):

-

For each reaction, add the protein to a final concentration of 2-5 µM.

-

Add TMAO to the desired final concentrations (e.g., a serial dilution from 0 M to 2 M).

-

Add the SYPRO Orange dye to a final concentration of 5x.

-

Adjust the final volume of each well to 20-25 µL with the assay buffer.

-

Include a "no protein" control to assess the background fluorescence of the dye.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to acquire fluorescence data over a temperature range (e.g., from 25 °C to 95 °C) with a ramp rate of 1 °C/minute.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The Tm is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

-

Calculate the change in melting temperature (ΔTm) as Tm(TMAO) - Tm(control).

-

Data Presentation:

| TMAO Concentration (M) | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| 0 (Control) | 55.2 ± 0.3 | 0 |

| 0.5 | 58.9 ± 0.2 | +3.7 |

| 1.0 | 62.1 ± 0.4 | +6.9 |

| 1.5 | 65.4 ± 0.3 | +10.2 |

| 2.0 | 68.0 ± 0.5 | +12.8 |

Chemical Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This technique provides insights into the thermodynamic stability of a protein by measuring the free energy of unfolding (ΔG°). TMAO is expected to increase the stability of the protein against chemical denaturants like urea or guanidinium chloride.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the protein. The unfolding of the protein is monitored by the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content).

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a series of solutions containing a fixed concentration of your protein (e.g., 0.1-0.2 mg/mL) and a fixed concentration of TMAO (e.g., 1 M).

-

In this protein-TMAO mixture, create a range of denaturant concentrations (e.g., 0 M to 8 M urea).

-

Prepare a parallel set of samples without TMAO as a control.

-

Allow the samples to equilibrate for several hours or overnight at a constant temperature.

-

-

Data Acquisition:

-

Use a CD spectropolarimeter to measure the ellipticity of each sample at 222 nm.

-

Use a cuvette with a suitable path length (e.g., 1 mm).

-

Record the signal for each denaturant concentration.

-

-

Data Analysis:

-

Plot the mean residue ellipticity at 222 nm as a function of denaturant concentration.

-

Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value (the dependence of ΔG on denaturant concentration).

-

Calculate the free energy of unfolding in the absence of denaturant using the equation: ΔG° = m-value * Cm.

-

Compare the ΔG° values for the protein with and without TMAO. A more positive ΔG° in the presence of TMAO indicates increased stability.

-

Experimental Workflow Diagram:

Caption: Workflow for chemical denaturation studies using CD spectroscopy.

Concluding Remarks for the Field Scientist

The prevailing evidence strongly suggests that Trimethylamine N-oxide does not operate through a single, exclusive mechanism but rather employs a sophisticated, dual-pronged strategy to stabilize proteins. Its dominant effect appears to be the indirect manipulation of the solvent environment, creating conditions that thermodynamically disfavor the unfolded state.[5][11] Concurrently, direct, albeit weaker, interactions with the protein surface can further fine-tune stability and hydration.[9][18]

For researchers in drug development, TMAO serves not only as a valuable tool for stabilizing protein therapeutics but also as a model for understanding the fundamental forces that govern protein folding. The insights gained from studying TMAO can inform the rational design of novel small-molecule chaperones with enhanced efficacy and specificity. The experimental protocols outlined in this guide provide a robust framework for quantifying the stabilizing effects of TMAO and other potential chaperones on proteins of interest. As our understanding of the intricate dance between proteins, osmolytes, and the aqueous environment continues to evolve, so too will our ability to harness these principles for therapeutic benefit.

References

-

Ali, A., et al. (2022). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. Physical Chemistry Chemical Physics, 24(33), 19873-19884. [Link]

-

Cheng, Y., et al. (2014). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). Proceedings of the National Academy of Sciences, 111(26), 9497-9502. [Link]

-

Ahmad, F., et al. (2021). The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest. Cellular and Molecular Life Sciences, 78, 7945-7963. [Link]

-

Ganguly, P., et al. (2018). TMAO: Protecting proteins from feeling the heat. Biophysical Journal, 114(5), 1039-1050. [Link]

-

Bennion, B. J., & Daggett, V. (2003). Counteraction of urea-induced protein denaturation by trimethylamine N-oxide: a chemical chaperone at atomic resolution. Proceedings of the National Academy of Sciences, 100(9), 5142-5147. [Link]

-

Paul, S., & Paul, S. (2013). Exploring the Molecular Mechanism of Trimethylamine-N-oxide's Ability to Counteract the Protein Denaturing Effects of Urea. The Journal of Physical Chemistry B, 117(19), 5979-5988. [Link]

-

Canchi, D. R., et al. (2010). Counteraction of Urea by Trimethylamine N-Oxide Is Due to Direct Interaction. Biophysical Journal, 99(5), 1545-1553. [Link]

-

Lenton, S., et al. (2020). Trimethylamine-N-oxide depletes urea in a peptide solvation shell. Proceedings of the National Academy of Sciences, 117(42), 26138-26144. [Link]

-

Ganguly, P., et al. (2018). Trimethylamine N-oxide Counteracts Urea Denaturation by Inhibiting Protein-Urea Preferential Interaction. The Journal of Physical Chemistry B, 122(4), 1489-1499. [Link]

-

Liao, Y. T., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. Proceedings of the National Academy of Sciences, 114(11), 2479-2484. [Link]

-

Liao, Y. T., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. Proceedings of the National Academy of Sciences, 114(11), 2479-2484. [Link]

-

Zhu, Y., et al. (2024). Trimethylamine N-oxide (TMAO) doubly locks the hydrophobic core and surfaces of protein against desiccation stress. Protein Science, 33(7), e5030. [Link]

-

Liao, Y. T., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. Proceedings of the National Academy of Sciences, 114(11), 2479-2484. [Link]

-

Ali, A., et al. (2022). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. Physical Chemistry Chemical Physics, 24(33), 19873-19884. [Link]

-

Fournet, A., et al. (2018). A chemical chaperone induces inhomogeneous conformational changes in flexible proteins. Chemical Science, 9(12), 3231-3240. [Link]

-

Clark, R. J., et al. (2021). The Accumulation and Molecular Effects of Trimethylamine N-Oxide on Metabolic Tissues: It's Not All Bad. Metabolites, 11(10), 684. [Link]

-

Han, S., et al. (2021). Gut Microbiota and Ischemic Stroke: The Role of Trimethylamine N-Oxide. Journal of Stroke, 23(2), 191-204. [Link]

-

He, Y., et al. (2020). Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease. Trends in Endocrinology & Metabolism, 31(6), 444-456. [Link]

-

Liao, Y. T., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. Proceedings of the National Academy of Sciences, 114(11), 2479-2484. [Link]

-

Cheng, Y., et al. (2014). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). Proceedings of the National Academy of Sciences, 111(26), 9497-9502. [Link]

-

Chen, Y. C., et al. (2009). Trimethylamine N-oxide alleviates the severe aggregation and ER stress caused by G98R αA-crystallin. Molecular Vision, 15, 2736-2748. [Link]

Sources

- 1. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical chaperone induces inhomogeneous conformational changes in flexible proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pnas.org [pnas.org]

- 6. Counteraction of Urea by Trimethylamine N-Oxide Is Due to Direct Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut Microbiota and Ischemic Stroke: The Role of Trimethylamine N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethylamine N-oxide alleviates the severe aggregation and ER stress caused by G98R αA-crystallin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

- 15. Trimethylamine N-oxide Counteracts Urea Denaturation by Inhibiting Protein-Urea Preferential Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physiological Concentration of Trimethylamine N-oxide (TMAO) in Human Plasma and Tissues

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This technical guide offers an in-depth examination of trimethylamine N-oxide (TMAO), a pivotal gut microbiota-derived metabolite. We will explore its physiological concentrations, the intricate factors governing its levels, state-of-the-art analytical methodologies for its quantification, and its profound implications in human health and disease, particularly cardiovascular disease.

Introduction: The Significance of TMAO in the Gut-Host Axis

Trimethylamine N-oxide (TMAO) is an amine oxide that has emerged from relative obscurity to become a significant focus of biomedical research.[1] Its production is a multi-organismal process that begins with dietary precursors such as choline, phosphatidylcholine, and L-carnitine, which are abundant in red meat, eggs, and dairy products.[2][3] Gut microbiota metabolize these compounds into trimethylamine (TMA), a volatile tertiary amine.[3][4] TMA is then absorbed, enters portal circulation, and is transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) into TMAO.[3][4][5]

The circulating concentration of TMAO is a dynamic biomarker, reflecting the complex interplay between diet, the gut microbiome's composition and metabolic activity, and host factors, including liver FMO3 activity and renal clearance.[1][6] Elevated plasma levels of TMAO are increasingly recognized as an independent risk factor for the development and progression of cardiovascular diseases (CVD), chronic kidney disease (CKD), and other metabolic disorders.[2][7][8][9] This has positioned TMAO as a critical molecule for understanding the gut-host axis and as a potential target for therapeutic intervention.

Physiological Concentrations of TMAO: A Tabulated Overview

The concentration of TMAO in human plasma exhibits significant inter-individual variability. Below is a summary of typical concentrations observed in various populations. Data on tissue-specific concentrations in humans are limited but are an active area of investigation.

| Biological Matrix | Population/Condition | Typical Physiological Concentration (µM) | Key Insights |

| Plasma/Serum | Healthy Individuals (Fasting) | 0.73 – 126 (Median: 3.45) | Wide range observed in the general population, with levels increasing with age.[1][10] |

| Healthy Individuals (Post-prandial) | Can significantly increase post-consumption of precursor-rich foods. | Demonstrates the direct and rapid influence of diet. | |

| Patients with Cardiovascular Disease (CVD) | Often elevated; levels in the highest quartile are associated with a ~2.5-fold increased risk for major adverse cardiac events.[11] | High TMAO is a strong independent predictor of future heart attack, stroke, and death.[2][11] | |

| Patients with Chronic Kidney Disease (CKD) | Significantly elevated, often >40-fold higher than in healthy controls, with median values around 43 µM in hemodialysis patients.[1][12] | Impaired renal clearance is a major driver of TMAO accumulation.[7][12][13] | |

| Patients with Metabolic Syndrome | Elevated levels (e.g., ≥ 8.74 µM) may be predictive of the syndrome.[6] | Associated with visceral adiposity and fatty liver index.[6][14] | |

| Tissues | Liver, Kidney, Muscle | Variable; data primarily from animal models. | Tissues are sites of TMAO synthesis (liver), excretion (kidney), and potential accumulation.[15][16] |

Modulators of Circulating TMAO Levels

The concentration of TMAO is not static but is influenced by several key factors:

-

Dietary Intake : The consumption of foods rich in choline, lecithin, and L-carnitine is the primary determinant of TMAO production.[6][17]

-

Gut Microbiota : The presence and activity of specific bacterial species capable of metabolizing dietary precursors to TMA are essential.[1][4]

-

Host Genetics (FMO3 Activity) : The efficiency of the liver enzyme FMO3 in converting TMA to TMAO can vary among individuals due to genetic polymorphisms.[4]

-

Renal Function : The kidneys are the primary route for TMAO elimination.[8][13] Therefore, renal impairment leads to a marked increase in circulating TMAO levels, making it a prominent uremic toxin.[1][9][12]

Gold-Standard Analytical Methodology: TMAO Quantification by LC-MS/MS

The accurate and sensitive quantification of TMAO is crucial for both clinical diagnostics and research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology due to its high specificity and sensitivity.[10][18][19]

Detailed Step-by-Step Protocol for Plasma TMAO Quantification

This protocol provides a robust workflow for the quantification of TMAO in human plasma, synthesized from established methods.[10][18][20][21][22]

-

Sample Preparation (Protein Precipitation & Internal Standard Spiking):

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, combine 50 µL of plasma with 25 µL of an internal standard solution (e.g., 500 ng/mL d9-TMAO in methanol). The stable isotope-labeled internal standard is critical for correcting analytical variability.

-

Add 425 µL of ice-cold acetonitrile or a similar organic solvent to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000-20,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically preferred for retaining the polar TMAO molecule. A C18 column can also be used.[18]

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient Elution : A typical gradient starts at a high percentage of mobile phase B, which is gradually decreased to elute TMAO.

-

Flow Rate : 0.3-0.5 mL/min.

-

Injection Volume : 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Instrumentation : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray ionization in positive mode (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

-

MRM Transitions :

-

-

Quantification :

-

A calibration curve is constructed using standards of known TMAO concentrations.

-

The concentration of TMAO in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

-

Workflow Diagram for TMAO Quantification

Caption: Standard workflow for plasma TMAO quantification using LC-MS/MS.

Pathophysiological Role and Signaling of TMAO in Atherosclerosis

Elevated TMAO is not merely a bystander; it actively participates in the pathogenesis of atherosclerosis through multiple mechanisms.[23][24][25]

-

Endothelial Dysfunction and Inflammation : TMAO promotes vascular inflammation by activating pro-inflammatory signaling cascades like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in endothelial cells.[5][23][26] This leads to the upregulation of adhesion molecules, facilitating the recruitment of leukocytes to the vessel wall.[5]

-

Macrophage Cholesterol Metabolism and Foam Cell Formation : TMAO has been shown to alter cholesterol metabolism. It enhances the expression of macrophage scavenger receptors (e.g., CD36 and SR-A1), which increases the uptake of modified lipoproteins and promotes the transformation of macrophages into lipid-laden foam cells, a hallmark of atherosclerotic plaques.[25]

-

Platelet Hyperreactivity and Thrombosis Risk : TMAO enhances platelet responsiveness to stimuli, leading to a state of hyperreactivity.[2] This can increase the risk of thrombotic events, such as heart attack and stroke, which are often the ultimate catastrophic consequences of atherosclerosis.

Signaling Pathway of TMAO in Atherogenesis

Caption: The pathway from dietary precursors to TMAO-driven atherogenesis.

Conclusion and Future Perspectives

TMAO stands at the crossroads of diet, microbial metabolism, and host physiology, acting as a key mediator in the development of cardiovascular and renal diseases. Its physiological concentrations are highly variable and serve as a sensitive indicator of cardiometabolic health. The robust LC-MS/MS methodology allows for its precise quantification, facilitating large-scale clinical and epidemiological studies.

Future research will continue to unravel the intricate molecular mechanisms by which TMAO exerts its pathological effects. This will pave the way for novel therapeutic strategies aimed at lowering TMAO levels, such as modulating the gut microbiome, inhibiting microbial TMA production, or enhancing TMAO clearance. As our understanding grows, TMAO is poised to become an integral part of routine clinical assessment for cardiovascular risk stratification and personalized medicine.

References

- Barrea, L., Annunziata, G., Muscogiuri, G., et al. (2018). Trimethylamine N-oxide (TMAO) as a novel potential biomarker for the management of the metabolic syndrome. Nutrients, 10(11), 1679.

- Hazen, S. L., & Gogonea, V. (2021). The gut microbiome and heart failure. Heart Failure Clinics, 17(2), 229-237.

- Jia, J., Dou, P., Gao, M., et al. (2019). Assessment of causal direction between gut microbiota-dependent metabolites and cardiometabolic health: A bidirectional Mendelian randomization analysis. The Lancet Regional Health-Western Pacific, 1, 100001.

- Seldin, M. M., Meng, Y., Qi, H., et al. (2016). Trimethylamine N-oxide promotes vascular inflammation through signaling of mitogen-activated protein kinase and nuclear factor-κB.

-

Boston Heart Diagnostics. (n.d.). TMAO Testing. Retrieved from [Link]

- Tang, W. W., Wang, Z., Kennedy, D. J., et al. (2015). Gut microbiota-dependent trimethylamine N-oxide (TMAO) pathway contributes to both development of renal insufficiency and mortality risk in chronic kidney disease.

- Li, X., Geng, J., Zhao, J., et al. (2021). Trimethylamine N-oxide exacerbates cardiac fibrosis via activating the NLRP3 inflammasome. Frontiers in Cellular and Developmental Biology, 9, 735919.

- Seldin, M. M., Meng, Y., Qi, H., et al. (2016). Trimethylamine N-oxide promotes vascular inflammation through signaling of mitogen-activated protein kinase and nuclear factor-κB.

- Gabriele, M., Viltres, H., & Gowski, T. (2021).

- Zhang, X., Li, Y., Yang, P., et al. (2022). TMAO as a potential biomarker and therapeutic target for chronic kidney disease: A review. Frontiers in Pharmacology, 13, 932325.

- Geng, J., Yang, C., Wang, B., et al. (2018). Trimethylamine N-oxide promotes foam cell formation and atherosclerosis via activating the CAMKII/TLR4/NF-κB signaling pathway. Molecular Nutrition & Food Research, 62(19), 1800443.

- Stubbs, J. R., House, J. A., Ocque, A. J., et al. (2016). Serum trimethylamine-N-oxide is elevated in CKD and is associated with coronary atherosclerosis burden. Journal of the American Society of Nephrology, 27(1), 305-313.

- Lee, G., Choi, W., Lee, S., et al. (2021). The microbial metabolite trimethylamine N-oxide and the kidney diseases. Frontiers in Immunology, 12, 760195.

-

Nissen, S. (2020, January 13). Heart Disease and Gut Bacteria: Update on TMAO. YouTube. Retrieved from [Link]

- Lee, S., Lee, Y., Lee, G. H., et al. (2021). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO)

- Jaworska, K., Hering, D., Mosieniak, G., et al. (2019). Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 164, 56-65.

- Aldana-Hernández, P., Leonard, K. A., Zhao, Y. Y., et al. (2020). TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker. Metabolites, 10(12), 499.

-

SCIEX. (n.d.). Simultaneous quantification of trimethylamine oxide and its precursors from gut microbial metabolic pathway. Retrieved from [Link]

- Chen, M. L., Zhu, X. H., Ran, L., et al. (2017). Trimethylamine-N-oxide induces vascular inflammation by activating the NLRP3 inflammasome through the SIRT3-SOD2-mtROS signaling pathway.

-

Current Pharmaceutical Design. (2022). Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyopathy. Retrieved from [Link]

-

SelfDecode. (2022, May 6). TMAO: Why It Increases & Factors That May Reduce TMAO levels. Retrieved from [Link]

- Wang, Z., Levison, B. S., Hazen, J. E., et al. (2014). Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. Analytical Biochemistry, 455, 35-40.

- Gkokari, A., Giamouridis, D., Tsimihodimos, V., et al. (2022). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Molecules, 27(19), 6289.

-

JASEM. (n.d.). Trimethylamine-N-Oxide (TMAO) LC-MS/MS Analysis Kit. Retrieved from [Link]

-

ACS Publications. (2023). High-Throughput Quantitation of Plasma Trimethylamine N-oxide Using Desorption Electrospray Ionization Mass Spectrometry for Rapid Cardiovascular Disease Screening. Retrieved from [Link]

-

Rupa Health. (n.d.). Trimethylamine N-oxide (TMAO): From Gut Microbiome Pathway to Cardiometabolic Risk. Retrieved from [Link]

-

European Atherosclerosis Society. (2022). A validated and reproducible LC-MS/MS analytical method to quantify an emerging cardiovascular risk biomarker, trimethylamine N-Oxide (TMAO), in human plasma. Retrieved from [Link]

-

TeloYears. (n.d.). TMAO (Trimethylamine N-oxide) - Metabolic Health - Lab Results explained. Retrieved from [Link]

- Velasquez, M. T., Ramezani, A., Manal, A., & Raj, D. S. (2016). Trimethylamine N-oxide: The good, the bad and the unknown. Toxins, 8(11), 326.

- Dong, F., Zhang, Y., Huang, Y., et al. (2022). Association between plasma trimethylamine N-oxide and coronary heart disease: new insights on sex and age differences. Frontiers in Cardiovascular Medicine, 9, 989689.

-

ResearchGate. (2018). (PDF) NMR quantification of trimethylamine- N -oxide in human serum and plasma in the clinical laboratory setting. Retrieved from [Link]

- Schugar, T. A., & Brown, J. M. (2021). The Accumulation and Molecular Effects of Trimethylamine N-Oxide on Metabolic Tissues: It's Not All Bad. Metabolites, 11(7), 436.

- Wang, A., & Kelly, R. B. (2018). Identification and Characterization of Trimethylamine-N-oxide Uptake and Efflux Transporters. Molecular Pharmaceutics, 15(7), 2732-2741.

- Mafra, D., Borges, N. A., Alvarenga, L., et al. (2021). Trimethylamine N-Oxide (TMAO) Plasma Levels in Patients with Different Stages of Chronic Kidney Disease. Nutrients, 13(7), 2356.

Sources

- 1. Trimethylamine N-Oxide: The Good, the Bad and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fmpessentials.com [fmpessentials.com]

- 3. labs.selfdecode.com [labs.selfdecode.com]

- 4. blog.bioticsresearch.com [blog.bioticsresearch.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Trimethylamine N-oxide (TMAO) in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. TMAO as a potential biomarker and therapeutic target for chronic kidney disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gut-Kidney Axis: Unraveling the Role of the Microbiome in Chronic Kidney Disease [mdpi.com]

- 10. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TMAO (Trimethylamine N-oxide) - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Elevation of Trimethylamine-N-Oxide in Chronic Kidney Disease: Contribution of Decreased Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Accumulation and Molecular Effects of Trimethylamine N-Oxide on Metabolic Tissues: It’s Not All Bad [mdpi.com]

- 15. The microbial metabolite trimethylamine N-oxide and the kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Characterization of Trimethylamine-N-oxide Uptake and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bostonheartdiagnostics.com [bostonheartdiagnostics.com]

- 18. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]

- 20. sciex.com [sciex.com]

- 21. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]

- 22. jasem.com.tr [jasem.com.tr]

- 23. Frontiers | Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy [frontiersin.org]

- 24. Frontiers | The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases [frontiersin.org]

- 25. The roles of trimethylamine-N-oxide in atherosclerosis and its potential therapeutic aspect: A literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Discovery and Scientific Journey of Trimethylamine N-oxide: A Technical Guide

Foreword

Trimethylamine N-oxide (TMAO) has traversed a remarkable scientific trajectory, from an obscure osmolyte in marine creatures to a pivotal, gut-derived metabolite implicated in a spectrum of human diseases. This guide provides an in-depth exploration of the discovery and history of TMAO research, tailored for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, key experimental methodologies, and the causal links that have established TMAO as a significant biomarker and therapeutic target. Our narrative is grounded in scientific integrity, offering field-proven insights and a robust framework of authoritative references.

I. The Early Discovery: An Osmolyte of the Deep

The story of Trimethylamine N-oxide begins not in the context of human pathology, but in the realm of marine biology. In the 19th century, TMAO was first identified as a byproduct of fish decomposition, contributing to the characteristic "fishy" odor as it degrades into trimethylamine (TMA).[1] For decades, its primary recognized role was that of a crucial osmolyte, a small organic molecule that helps organisms maintain cellular integrity in extreme environments.[2][3] In deep-sea organisms, TMAO is found in high concentrations where it serves to stabilize proteins against the immense hydrostatic pressure and the denaturing effects of urea.[2]

Early research in the 20th century continued to focus on the presence and function of methylamines in marine life. These foundational studies, while not directed at human health, laid the groundwork for the analytical methods and biochemical understanding that would later become critical in TMAO research.

II. The Paradigm Shift: A Gut-Brain-Heart Connection

The clinical significance of TMAO in humans remained largely unrecognized until a seminal discovery in 2011 by researchers at the Cleveland Clinic.[4] This pivotal work, led by Dr. Stanley Hazen, unveiled a direct link between gut microbial metabolism, dietary nutrients, and cardiovascular disease, with TMAO as the central molecular player.[4][5][6]

A. The Metaorganismal Pathway of TMAO Generation

This groundbreaking research established the metaorganismal pathway for TMAO production, a process involving both the gut microbiome and host metabolism.[7] The pathway begins with the dietary intake of precursors rich in a trimethylamine (TMA) moiety, such as choline, phosphatidylcholine (lecithin), and L-carnitine, which are abundant in red meat, eggs, and dairy products.[7][8]

-

Gut Microbial Metabolism: Commensal bacteria in the gut, particularly species within the Firmicutes and Proteobacteria phyla, possess enzymes called TMA lyases.[9] These enzymes cleave the C-N bond in dietary precursors to produce TMA, a volatile gas.[10]

-

Hepatic Oxidation: TMA is readily absorbed from the intestine into the portal circulation and transported to the liver. There, it is oxidized by the host enzyme Flavin-containing monooxygenase 3 (FMO3) to form TMAO.[1][11][12][13] FMO3 is the primary enzyme responsible for this conversion in humans and its expression can be influenced by genetic and hormonal factors.[12]

-

Systemic Circulation and Excretion: TMAO then enters the systemic circulation, from where it is primarily cleared by the kidneys and excreted in the urine.[9]

This discovery was a paradigm shift, highlighting how the gut microbiome can function as an endocrine organ, producing metabolites that have profound systemic effects on the host.

Figure 1: The metaorganismal pathway of TMAO generation.

III. TMAO and Human Disease: A Widening Spectrum of Association

Following the initial link to cardiovascular disease, subsequent research has implicated elevated TMAO levels in a growing number of chronic and degenerative conditions.

A. Cardiovascular Diseases

The most extensive research on TMAO has focused on its role in cardiovascular diseases (CVD).[14] Numerous large-scale clinical studies have demonstrated a strong, dose-dependent association between high plasma TMAO levels and an increased risk of major adverse cardiovascular events (MACE), including heart attack, stroke, and death, independent of traditional risk factors.[4][15][16] Elevated TMAO has also been linked to the severity and progression of heart failure and hypertension.[6][15][17][18]

B. Other Chronic Diseases

The pathogenic influence of TMAO is now recognized to extend beyond the cardiovascular system. Elevated TMAO levels have been associated with:

-

Chronic Kidney Disease (CKD): A bidirectional relationship exists, where impaired kidney function leads to TMAO accumulation, and high TMAO levels, in turn, may exacerbate renal dysfunction.[9]

-

Metabolic Diseases: TMAO has been linked to insulin resistance and an increased risk of type 2 diabetes.[19][20]

-

Neurological Disorders: Emerging evidence suggests a potential role for TMAO in the pathogenesis of neurodegenerative diseases.[8][20]

-

Cancer: Some studies have reported associations between elevated TMAO and an increased risk for certain cancers.[3][9]

IV. Mechanistic Insights: How TMAO Drives Pathophysiology

A critical aspect of TMAO research has been to elucidate the molecular mechanisms through which it contributes to disease. Key pathogenic effects of TMAO include the promotion of inflammation, endothelial dysfunction, and alterations in cholesterol metabolism.[8][19][21]

A. Pro-inflammatory Signaling